Cas no 74653-66-0 (1-(Sulfinylamino)-4-(trifluoromethyl)benzene)

1-(Sulfinylamino)-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL)-
- 1-(sulfinylamino)-4-(trifluoromethyl)benzene
- 74653-66-0
- VNJWEMMDNLQZKC-UHFFFAOYSA-
- InChI=1/C7H4F3NOS/c8-7(9,10)5-1-3-6(4-2-5)11-13-12/h1-4H
- N-(OXO-??-SULFANYLIDENE)-4-(TRIFLUOROMETHYL)ANILINE
- LS-09089
- C7H4F3NOS
- benzene, 1-(sulfinylamino)-4-(trifluoromethyl)-
- AKOS017259309
- ALBB-026554
- 1-(Sulfinylamino)-4-(trifluoromethyl)benzene
-
- Inchi: InChI=1S/C7H4F3NOS/c8-7(9,10)5-1-3-6(4-2-5)11-13-12/h1-4H
- InChI Key: VNJWEMMDNLQZKC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 206.99656941Da
- Monoisotopic Mass: 206.99656941Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 30.4Ų
1-(Sulfinylamino)-4-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S133400-250mg |
1-(Sulfinylamino)-4-(trifluoromethyl)benzene |
74653-66-0 | 250mg |
$ 185.00 | 2022-06-03 | ||
TRC | S133400-1000mg |
1-(Sulfinylamino)-4-(trifluoromethyl)benzene |
74653-66-0 | 1g |
$ 480.00 | 2022-06-03 | ||
TRC | S133400-500mg |
1-(Sulfinylamino)-4-(trifluoromethyl)benzene |
74653-66-0 | 500mg |
$ 300.00 | 2022-06-03 | ||
A2B Chem LLC | AI96723-1g |
1-(Sulfinylamino)-4-(trifluoromethyl)benzene |
74653-66-0 | >95% | 1g |
$439.00 | 2024-04-19 | |
A2B Chem LLC | AI96723-500mg |
1-(Sulfinylamino)-4-(trifluoromethyl)benzene |
74653-66-0 | >95% | 500mg |
$412.00 | 2024-04-19 | |
A2B Chem LLC | AI96723-5g |
1-(Sulfinylamino)-4-(trifluoromethyl)benzene |
74653-66-0 | >95% | 5g |
$787.00 | 2024-04-19 |
1-(Sulfinylamino)-4-(trifluoromethyl)benzene Related Literature
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 1-(Sulfinylamino)-4-(trifluoromethyl)benzene
Professional Introduction to BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) (CAS No. 74653-66-0)
BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) (CAS No. 74653-66-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a sulfinyl group and a trifluoromethyl substituent on the benzene ring, exhibits promising properties that make it a valuable candidate for further exploration in drug development.
The sulfinyl group (–SO₂–) attached to the benzene ring introduces a polar nature to the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability. This feature is particularly crucial in pharmaceutical applications where the absorption and distribution of active compounds within the body play a critical role. Additionally, the trifluoromethyl group (–CF₃) is known for its ability to modulate metabolic pathways and enhance binding affinity to biological targets. These structural elements collectively contribute to the compound's potential as an intermediate in synthesizing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) with greater accuracy. Studies have shown that the presence of both the sulfinyl and trifluoromethyl groups can significantly influence the compound's interactions with enzymes and receptors, making it a promising scaffold for designing drugs with improved efficacy and reduced side effects.
In particular, research has highlighted the compound's potential in developing treatments for inflammatory diseases. The sulfinyl group has been observed to interact with inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in producing pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) may offer a novel approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the trifluoromethyl group has been identified as a key factor in enhancing the metabolic stability of drug candidates. This substituent can prevent rapid degradation by enzymes such as cytochrome P450 (CYP450), thereby extending the half-life of therapeutic agents. Such stability is essential for ensuring consistent drug levels in the bloodstream, which is critical for maintaining therapeutic efficacy.
The synthesis of BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of both the sulfinyl and trifluoromethyl groups necessitates specialized methodologies to ensure high yield and purity. Researchers have employed various techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution, to achieve efficient synthesis. These methods not only highlight the compound's synthetic challenges but also showcase the advancements in synthetic organic chemistry that facilitate such complex transformations.
Recent clinical trials have begun to explore the potential applications of derivatives of BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) in treating neurological disorders. Preliminary data suggest that modifications to this scaffold can lead to compounds with enhanced neuroprotective properties. The ability of these derivatives to cross the blood-brain barrier while maintaining stability makes them attractive candidates for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The impact of BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) extends beyond pharmaceutical applications; it also plays a role in materials science. The unique electronic properties conferred by the sulfinyl and trifluoromethyl groups make this compound a candidate for developing advanced materials with applications in electronics and coatings. For instance, its ability to form stable radicals has been explored in designing conductive polymers that could revolutionize flexible electronics.
In conclusion, BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) (CAS No. 74653-66-0) is a multifaceted compound with significant potential across various scientific domains. Its structural features enable interactions with biological targets that could lead to novel therapeutics for inflammatory diseases and neurological disorders. The advancements in synthetic methodologies allow for efficient production of this compound, while its unique properties also open doors for applications in materials science. As research continues to uncover new possibilities, BENZENAMINE, N-SULFINYL-4-(TRIFLUOROMETHYL) remains a cornerstone in exploring innovative solutions within pharmaceutical chemistry.
74653-66-0 (1-(Sulfinylamino)-4-(trifluoromethyl)benzene) Related Products
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)



